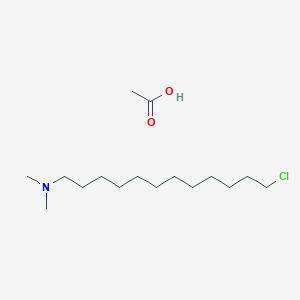
acetic acid;12-chloro-N,N-dimethyldodecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is a chemical compound that combines the properties of acetic acid and a chlorinated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine typically involves the chlorination of dodecan-1-amine followed by the introduction of the acetic acid moiety. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where dodecan-1-amine is reacted with chlorine gas in the presence of a catalyst. The resulting chlorinated amine is then reacted with acetic acid under controlled conditions to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Acid-Base Reactions: The acetic acid moiety can participate in acid-base reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;12-chloro-N,N-dimethyldodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dodecan-1-amine: A primary amine with a similar carbon chain length but without the chlorine and acetic acid moieties.
Chloroacetic Acid: Contains the acetic acid moiety with a chlorine atom but lacks the long carbon chain and amine group.
Uniqueness
Acetic acid;12-chloro-N,N-dimethyldodecan-1-amine is unique due to its combination of a long carbon chain, a chlorinated amine group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
114459-14-2 |
|---|---|
Molecular Formula |
C16H34ClNO2 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
acetic acid;12-chloro-N,N-dimethyldodecan-1-amine |
InChI |
InChI=1S/C14H30ClN.C2H4O2/c1-16(2)14-12-10-8-6-4-3-5-7-9-11-13-15;1-2(3)4/h3-14H2,1-2H3;1H3,(H,3,4) |
InChI Key |
TZVGKCKKFRTDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN(C)CCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


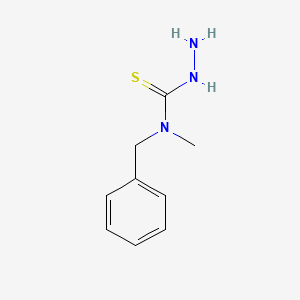
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
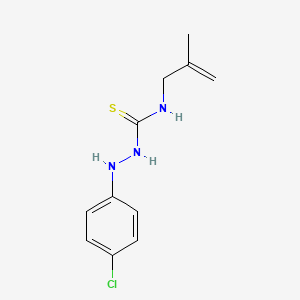
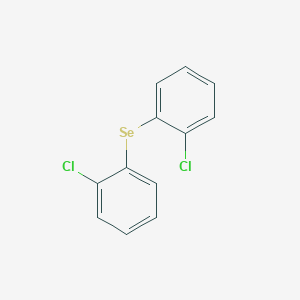
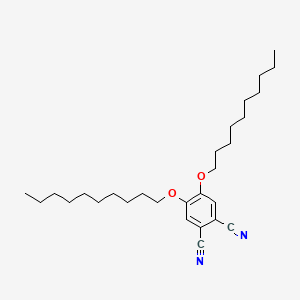
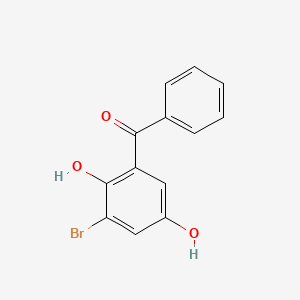
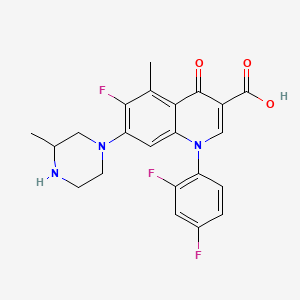
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
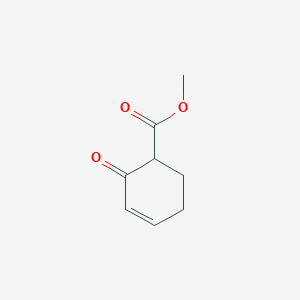
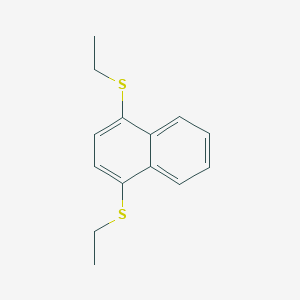

![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

